3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 720674-23-7
VCID: VC6566360
InChI: InChI=1S/C19H18O5/c1-11-14-7-6-13(21-2)10-16(14)24-19(20)18(11)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3
SMILES: CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=C(C=C3)OC)OC
Molecular Formula: C19H18O5
Molecular Weight: 326.348

3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one

CAS No.: 720674-23-7

Cat. No.: VC6566360

Molecular Formula: C19H18O5

Molecular Weight: 326.348

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-7-methoxy-4-methyl-2H-chromen-2-one - 720674-23-7

Specification

CAS No. 720674-23-7
Molecular Formula C19H18O5
Molecular Weight 326.348
IUPAC Name 3-(3,4-dimethoxyphenyl)-7-methoxy-4-methylchromen-2-one
Standard InChI InChI=1S/C19H18O5/c1-11-14-7-6-13(21-2)10-16(14)24-19(20)18(11)12-5-8-15(22-3)17(9-12)23-4/h5-10H,1-4H3
Standard InChI Key GPDCGNOQPXVFPO-UHFFFAOYSA-N
SMILES CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=C(C=C3)OC)OC

Introduction

Structural Characteristics and Molecular Identity

The compound belongs to the chromen-2-one family, characterized by a benzopyran-4-one core. Its molecular formula is C₁₉H₁₈O₅, with a molecular weight of 326.34 g/mol. The structure features:

  • A 3,4-dimethoxyphenyl substituent at position 3 of the chromone ring.

  • A methoxy group at position 7.

  • A methyl group at position 4.

This substitution pattern distinguishes it from simpler coumarins, potentially enhancing its bioavailability and target specificity . Comparative analysis with analogs such as 3-(3,4-dimethoxyphenyl)-7-methoxy-2H-chromen-2-one (molecular weight: 314.34 g/mol) highlights the influence of the 4-methyl group on steric and electronic properties.

PropertyValueSource Analog Reference
Molecular FormulaC₁₉H₁₈O₅
Molecular Weight326.34 g/mol
Melting Point~212–215°C (predicted)
Boiling Point526.7±50.0°C (extrapolated)
Density1.333±0.06 g/cm³
pKa4.50±1.00 (hydroxy group)

Synthesis and Derivatization Pathways

While no explicit synthesis route for this compound is documented, analogous methods for related chromones suggest a multi-step approach:

Condensation and Cyclization

The core chromone structure is typically synthesized via Kostanecki-Robinson reaction, involving condensation of substituted benzaldehydes with methyl ketones. For this compound, 3,4-dimethoxybenzaldehyde would react with a 7-methoxy-4-methylcoumarin precursor under basic conditions (e.g., NaOH/K₂CO₃).

Functionalization

The 4-methyl group may be introduced via Friedel-Crafts alkylation or through the use of pre-methylated intermediates. Methoxy groups are generally installed via nucleophilic substitution or protection/deprotection strategies .

Physicochemical Properties

Key properties inferred from structural analogs include:

Solubility

  • Lipophilicity: The methoxy and methyl groups enhance lipid solubility, favoring membrane permeability. LogP values for similar compounds range from 2.8–3.5 .

  • Aqueous Solubility: Limited solubility in water (<0.1 mg/mL) but improved in polar aprotic solvents (e.g., DMSO).

Stability

  • Thermal Stability: Decomposition above 250°C, consistent with chromone derivatives .

  • Photostability: Susceptible to UV-induced degradation due to the conjugated chromone system .

Biological Activities and Mechanisms

Though direct bioactivity data for this compound is unavailable, structurally related coumarins exhibit:

Antimicrobial Effects

  • Bacterial Growth Inhibition: Methoxy-rich coumarins show activity against Staphylococcus aureus (MIC: 6.6–13.2 µM) via membrane disruption .

Antioxidant Capacity

  • Radical Scavenging: Ortho-methoxy groups enhance ROS neutralization, with EC₅₀ values <20 µM in DPPH assays.

Computational and In Silico Insights

Molecular docking studies of analogous compounds reveal:

Target Engagement

  • Strong binding to cyclooxygenase-2 (COX-2) (ΔG: -7.42 kcal/mol) and topoisomerase I (ΔG: -8.1 kcal/mol), suggesting anti-inflammatory and anticancer mechanisms .

Pharmacokinetics

  • ADME Properties: Predicted intestinal absorption >80%, blood-brain barrier penetration (logBB: -0.3), and hepatic metabolism via CYP3A4 .

Applications and Future Directions

Therapeutic Development

  • Oncology: As a lead compound for dual topoisomerase/kinase inhibitors.

  • Antimicrobials: Synergistic formulations with β-lactam antibiotics.

Material Science

  • Fluorescent Probes: Chromone’s inherent fluorescence (λem: 450 nm) suits bioimaging applications.

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